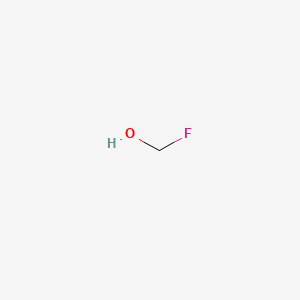

Fluoromethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

fluoromethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO/c2-1-3/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWXXXHAQBWSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592010 | |

| Record name | Fluoromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.032 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-03-1 | |

| Record name | Methanol, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluoromethanol: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethanol (CH₂FOH) is the simplest fluorinated alcohol and a molecule of significant interest in medicinal chemistry and materials science. The introduction of a fluoromethyl group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, the practical application of this compound is severely hampered by its inherent instability. Under standard conditions, it readily decomposes into formaldehyde and hydrogen fluoride. This technical guide provides an in-depth overview of the current knowledge on the synthesis, purification, and characterization of this challenging yet valuable compound.

Synthesis of this compound

The synthesis of this compound is a significant challenge due to its thermal lability. The primary strategies employed are direct fluorination of methanol and in situ generation from precursors. Early attempts at synthesis reported low yields and were unable to isolate the pure compound.

Historical Synthesis Attempts

| Precursor | Method | Reported Yield | Limitations |

| Ethyl fluoroformate | Hydrolysis | Trace amounts | Rapid decomposition at room temperature |

| Paraformaldehyde + HF | Equilibrium formation | 25–30% in solution | Isolation not achieved |

Modern Synthetic Approaches

1. Direct Fluorination of Methanol:

This approach involves the direct reaction of methanol with a fluorinating agent.

-

Reagents: Elemental fluorine (F₂), hydrogen fluoride (HF).

-

Challenges:

-

Over-fluorination: The high reactivity of fluorinating agents can lead to the formation of di- and trifluorinated products.

-

Decomposition: The reaction conditions can promote the decomposition of this compound.

-

Reaction Control: The high reactivity of agents like F₂ makes it difficult to control the reaction to favor monofluorination.

-

-

Methodology: A stream of the fluorinating agent, diluted with an inert gas, is passed through a solution of methanol in a suitable solvent at low temperatures. Catalysts may be employed to improve selectivity. The product is trapped at cryogenic temperatures. Due to the extreme reactivity and hazards associated with elemental fluorine, this method requires specialized equipment and expertise.

2. In Situ Generation:

Given the instability of this compound, a common strategy is to generate it in the reaction mixture and have it react immediately with a substrate without isolation.

-

Methodology: A stable precursor that can release this compound under specific conditions is used. For example, a protected form of this compound could be deprotected in the presence of the target molecule. Another approach is the controlled hydrolysis of a suitable fluoroformate ester.

Purification of this compound

The purification of this compound is exceptionally challenging and is the primary bottleneck in its practical use. Its high volatility and propensity to decompose necessitate specialized, low-temperature techniques.

Cryogenic Techniques

-

Cryogenic Distillation: This technique involves the fractional distillation of the crude reaction mixture at very low temperatures and under high vacuum. The apparatus for such a separation is complex, requiring precise temperature control and efficient vacuum systems to prevent decomposition.

-

Cryogenic Trapping: The volatile this compound can be separated from less volatile components by passing the reaction mixture through a series of cold traps, each maintained at a specific low temperature.

The general workflow for the synthesis and purification of a thermally labile compound like this compound is depicted below.

Caption: General workflow for this compound synthesis and purification.

Characterization of this compound

Due to its instability, the characterization of this compound must be performed at low temperatures.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on typical values for similar compounds.

| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |

| ¹⁹F NMR | -CH₂F | -160 to -220 ppm | Expected to be a triplet due to coupling with the adjacent two protons. |

| ¹H NMR | -CH₂ F | 4.5 - 5.5 ppm | Expected to be a doublet of triplets due to coupling to both the fluorine and the hydroxyl proton. |

| ¹H NMR | -OH | Variable | Chemical shift is dependent on solvent and concentration. |

| IR Spectroscopy | C-F stretch | 1000 - 1100 cm⁻¹ | |

| IR Spectroscopy | O-H stretch | 3200 - 3600 cm⁻¹ | Broad peak characteristic of hydrogen bonding. |

To stabilize the molecule for analysis, it can be protonated in a superacidic medium (e.g., HSO₃F-SbF₅) at temperatures as low as -80°C, allowing for the characterization of the protonated form, FCH₂OH₂⁺.[1]

Logical Pathway for this compound Synthesis and Decomposition

The synthesis of this compound exists in a delicate equilibrium with its decomposition products. This relationship is critical to understanding the challenges in its isolation.

Caption: this compound synthesis and decomposition equilibrium.

Conclusion

This compound remains a synthetic target of high interest due to its potential applications in modifying bioactive molecules. However, its profound instability presents a formidable barrier to its widespread use. Future advances in this field will likely rely on the development of novel, highly selective, and low-temperature fluorination reagents, as well as more sophisticated in situ generation and purification techniques. For the foreseeable future, the handling of this compound will require specialized cryogenic equipment and a thorough understanding of its delicate thermal stability.

References

In-Depth Technical Guide: Spectroscopic Data Analysis of Fluoromethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, presents a unique subject for spectroscopic analysis due to its inherent instability and the significant influence of the gauche effect on its conformational preference. Understanding its structural and dynamic properties through various spectroscopic techniques is crucial for applications in medicinal chemistry, materials science, and atmospheric chemistry. This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, including quantitative data, detailed experimental protocols, and a visualization of the conformational analysis workflow.

Conformational Analysis and Spectroscopic Overview

This compound primarily exists in two conformational states: the gauche and anti (or trans) conformers, arising from the internal rotation around the carbon-oxygen bond. Theoretical and experimental studies have consistently shown that the gauche conformer is the more stable form, a phenomenon attributed to the anomeric effect. Spectroscopic techniques such as microwave, infrared (IR), and Raman spectroscopy are pivotal in elucidating the structural parameters, vibrational modes, and rotational dynamics of these conformers.

Quantitative Spectroscopic Data

Due to the transient nature of this compound, obtaining extensive experimental spectroscopic data has been challenging. The following tables summarize key theoretical and experimentally-derived spectroscopic constants for the more stable gauche conformer.

Table 1: Rotational Constants of gauche-Fluoromethanol

| Rotational Constant | Value (cm⁻¹) | Reference |

| A | [Data not available in search results] | |

| B | [Data not available in search results] | |

| C | [Data not available in search results] |

Note: While microwave spectroscopy has been used to confirm the gauche structure, specific, publicly available experimental rotational constants are not readily found in the searched literature. The values are typically determined from the analysis of the rotational spectrum.

Table 2: Calculated Vibrational Frequencies of gauche-Fluoromethanol

| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| ν₁ | A' | [Data not available in search results] | OH stretch |

| ν₂ | A' | [Data not available in search results] | CH₂ symmetric stretch |

| ν₃ | A" | [Data not available in search results] | CH₂ asymmetric stretch |

| ν₄ | A' | [Data not available in search results] | CH₂ scissor |

| ν₅ | A' | [Data not available in search results] | OH bend |

| ν₆ | A" | [Data not available in search results] | CH₂ wag |

| ν₇ | A' | [Data not available in search results] | C-O stretch |

| ν₈ | A" | [Data not available in search results] | CH₂ twist |

| ν₉ | A' | [Data not available in search results] | C-F stretch |

| ν₁₀ | A' | [Data not available in search results] | CH₂ rock |

| ν₁₁ | A" | [Data not available in search results] | OH torsion |

| ν₁₂ | A' | [Data not available in search results] | FCO bend |

Note: Experimentally observed vibrational frequencies for this compound are not well-documented in publicly accessible databases. The table above is a template based on the expected vibrational modes. Theoretical calculations provide the primary source of vibrational data for this molecule.

Experimental Protocols

The inherent instability of this compound necessitates specialized experimental techniques for its spectroscopic characterization. In-situ generation and analysis in the gas phase or using matrix isolation techniques are common approaches.

Gas-Phase Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique ideal for determining the precise rotational constants and, consequently, the molecular geometry of gas-phase molecules.

Methodology:

-

Sample Generation: this compound is typically generated in situ, for example, through the pyrolysis of a suitable precursor like fluoromethyl methyl ether. The reaction products are then passed into the spectrometer.

-

Spectrometer Setup: A pulsed-nozzle Fourier-transform microwave (FTMW) spectrometer is well-suited for studying transient species.

-

Microwave Source: A tunable microwave source (e.g., a klystron or a solid-state Gunn diode) generates microwave radiation.

-

Sample Cell/Chamber: The gas-phase sample is introduced into a high-vacuum sample chamber. For transient species, a supersonic jet expansion is often used to cool the molecules to very low rotational temperatures, simplifying the spectrum.

-

Detector: A sensitive detector, such as a superheterodyne receiver, detects the absorption or emission of microwave radiation by the sample.

-

Data Acquisition: The signal is amplified, digitized, and Fourier-transformed to obtain the frequency-domain spectrum.

-

-

Spectral Analysis: The observed transition frequencies in the rotational spectrum are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C). These constants are inversely related to the moments of inertia of the molecule and provide the basis for determining its three-dimensional structure.

Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule and is used to identify functional groups and obtain structural information.

Methodology:

-

Sample Handling: A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is used to contain the this compound sample. The cell is typically designed to have a long path length to enhance the absorption signal of low-concentration samples.

-

FTIR Spectrometer:

-

IR Source: A broadband infrared source (e.g., a Globar or ceramic heater) provides the infrared radiation.

-

Interferometer: A Michelson interferometer modulates the infrared beam, creating an interferogram.

-

Sample Compartment: The gas cell containing the sample is placed in the path of the modulated IR beam.

-

Detector: A sensitive detector (e.g., a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector) measures the intensity of the transmitted light.

-

-

Data Collection: A background spectrum of the empty gas cell is first recorded. Then, the spectrum of the gas cell containing the this compound sample is collected. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

-

Spectral Interpretation: The absorption bands in the IR spectrum correspond to the vibrational frequencies of the molecule. By comparing the observed frequencies with theoretical calculations and data from related molecules, the vibrational modes can be assigned.

Raman Spectroscopy of Unstable Species

Raman spectroscopy provides complementary information to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

Methodology:

-

Sample Environment: For unstable compounds like this compound, a specialized sample setup is required. This could involve a flow-through gas cell or matrix isolation. In matrix isolation, the sample is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface (typically at temperatures below 20 K). This traps the individual this compound molecules, preventing decomposition and allowing for prolonged spectroscopic investigation.

-

Raman Spectrometer:

-

Laser Source: A high-intensity monochromatic laser (e.g., an argon-ion laser or a frequency-doubled Nd:YAG laser) is used as the excitation source.

-

Sample Illumination: The laser beam is focused onto the sample.

-

Scattered Light Collection: The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

-

Spectrograph and Detector: The collected light is passed through a high-resolution spectrograph to disperse the different wavelengths. A sensitive detector, such as a charge-coupled device (CCD), records the Raman spectrum.

-

-

Data Analysis: The Raman spectrum consists of a strong peak at the laser frequency (Rayleigh scattering) and weaker peaks at shifted frequencies (Raman scattering). The frequency shifts correspond to the vibrational frequencies of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of this compound using a combination of theoretical calculations and experimental spectroscopy.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound, while challenging due to its instability, provides invaluable insights into fundamental chemical principles such as the anomeric effect and conformational isomerism. The synergy between high-level quantum chemical calculations and advanced experimental techniques like FTMW spectroscopy and matrix isolation IR/Raman spectroscopy is essential for a comprehensive understanding of this molecule's properties. The data and protocols outlined in this guide serve as a foundational resource for researchers engaged in the study of fluorinated molecules and their applications.

Probing the Conformational Landscape of Fluoromethanol at Low Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies for studying the conformational dynamics of fluoromethanol using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By arresting or slowing the conformational exchange at cryogenic temperatures, NMR spectroscopy allows for the detailed characterization of individual conformers, providing crucial insights into their relative stabilities, structural parameters, and the thermodynamics of their interconversion. This information is invaluable for understanding the molecule's behavior in various environments and for the rational design of fluorinated compounds in drug development.

Conformational Isomerism in this compound

This compound (CH₂FOH) primarily exists as a mixture of two rotational isomers, or conformers, arising from rotation around the carbon-oxygen bond: the anti (or trans) and gauche conformers. At room temperature, the rapid interconversion between these conformers results in a time-averaged NMR spectrum. However, at sufficiently low temperatures, this exchange can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.

The conformational equilibrium is governed by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. The relative populations of the anti and gauche conformers, and thus the overall conformational preference, can be influenced by the solvent environment.

Experimental Protocols for Low-Temperature NMR

The successful acquisition of low-temperature NMR spectra for conformational analysis requires careful consideration of the experimental setup and parameters. The following protocol outlines the key steps, based on methodologies applied to similar small, fluorinated organic molecules.

2.1. Sample Preparation

-

Solvent Selection: The choice of solvent is critical. It must have a low freezing point and be inert to the analyte. A common choice for very low-temperature studies is a mixture of chlorodifluoromethane (CHF₂Cl, Freon-22) and dichlorodifluoromethane (CF₂Cl₂, Freon-12) or other Freon mixtures, which remain liquid down to approximately 120 K. For less extreme temperatures, deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl ether-d₆ ((CD₃)₂O) can be used.

-

Concentration: The sample should be sufficiently concentrated to obtain a good signal-to-noise ratio in a reasonable time, typically in the range of 10-50 mM.

-

Degassing: To prevent the formation of ice crystals and to remove dissolved oxygen, which can affect relaxation times, the sample should be thoroughly degassed using several freeze-pump-thaw cycles.

-

NMR Tube: A robust NMR tube, such as a medium-walled or heavy-walled borosilicate glass tube, is recommended to withstand the pressure changes at low temperatures.

2.2. NMR Data Acquisition

-

Spectrometer Setup: The NMR spectrometer must be equipped with a variable temperature (VT) unit capable of reaching and maintaining stable low temperatures. The VT unit should be calibrated prior to the experiment.

-

Temperature Control: The temperature should be lowered gradually to prevent thermal shock to the sample and the probe. Allow the sample to equilibrate at each target temperature for at least 5-10 minutes before acquiring data.

-

Nuclei to Observe: For this compound, ¹H, ¹⁹F, and ¹³C NMR spectra are all informative. ¹⁹F NMR is particularly sensitive to the local electronic environment and can provide a wide chemical shift dispersion for different conformers.

-

Pulse Sequences: Standard one-dimensional pulse sequences are typically sufficient for these studies.

-

Referencing: Chemical shifts can be referenced internally to a standard such as tetramethylsilane (TMS) or externally. For ¹⁹F NMR, CFCl₃ is the standard reference.

Data Presentation and Analysis

The primary quantitative data obtained from low-temperature NMR studies of this compound are chemical shifts (δ), spin-spin coupling constants (J), and the relative populations of the conformers determined from signal integration.

3.1. Chemical Shifts and Coupling Constants

The chemical shifts of the ¹H, ¹⁹F, and ¹³C nuclei will be different for the anti and gauche conformers due to their distinct electronic environments. Similarly, the magnitudes of the various J-couplings (e.g., ²JHF, ³JHH, ³JHF) are dependent on the dihedral angles between the coupled nuclei and will therefore differ between the conformers. The table below presents hypothetical but representative data for the two conformers of this compound at a low temperature, based on trends observed for similar molecules.

| Parameter | gauche Conformer | anti Conformer |

| ¹H NMR | ||

| δ(OH) | ~5.0 ppm | ~4.5 ppm |

| δ(CH₂) | ~4.8 ppm | ~4.6 ppm |

| ³JHH | ~3 Hz | ~8 Hz |

| ²JHF | ~48 Hz | ~52 Hz |

| ¹⁹F NMR | ||

| δ(F) | ~ -215 ppm | ~ -220 ppm |

| ¹³C NMR | ||

| δ(CH₂) | ~85 ppm | ~82 ppm |

| ¹JCF | ~170 Hz | ~165 Hz |

3.2. Thermodynamic Parameters

The relative populations of the gauche (Pg) and anti (Pa) conformers can be determined by integrating the corresponding signals in the NMR spectrum. The equilibrium constant (Keq) can then be calculated:

Keq = Pg / Pa

From the temperature dependence of the equilibrium constant, the standard Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the conformers can be determined using the van't Hoff equation:

ln(Keq) = -ΔH°/RT + ΔS°/R

where R is the gas constant and T is the temperature in Kelvin. A plot of ln(Keq) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

Conclusion

Low-temperature NMR spectroscopy is a powerful and indispensable tool for the detailed investigation of the conformational preferences and dynamics of this compound. By providing access to the individual conformers, this technique allows for the precise measurement of key structural and thermodynamic parameters. The insights gained from these studies are fundamental to understanding the intramolecular forces that govern the structure of fluorinated molecules and are of significant importance in the fields of chemical research and drug development.

Cryogenic Handling and Storage of Unstable Fluoromethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluoromethanol (CH₂FOH) is an exceptionally unstable compound. The information provided in this guide is intended for experienced researchers in controlled laboratory settings. All handling and synthesis should be conducted with extreme caution, employing appropriate personal protective equipment and containment measures. The protocols outlined are generalized and may require significant optimization based on specific experimental conditions.

Executive Summary

This compound, the simplest monofluorinated alcohol, presents a significant synthetic and handling challenge due to its inherent instability. At temperatures above -20°C, it readily decomposes into formaldehyde and hydrogen fluoride, posing both experimental and safety hazards.[1][2] This guide provides a comprehensive overview of the cryogenic techniques required for the successful handling, storage, and analysis of this compound. It consolidates the limited available data on its stability and outlines generalized experimental protocols for its synthesis, purification, and characterization at low temperatures. The methodologies described are critical for researchers aiming to utilize this reactive intermediate in synthetic chemistry and drug discovery.

Stability and Decomposition

The primary challenge in working with this compound is its thermal instability. The decomposition is an irreversible process that significantly impacts its isolation and storage.

Decomposition Pathway

The decomposition of this compound proceeds via a 1,2-elimination reaction to yield formaldehyde (CH₂O) and hydrogen fluoride (HF).

Caption: Decomposition pathway of this compound.

Quantitative Stability Data

Precise quantitative data on the decomposition kinetics and half-life of this compound at various cryogenic temperatures is exceptionally scarce in publicly available literature. The following table summarizes the currently understood stability profile. Researchers are strongly encouraged to determine these parameters empirically under their specific experimental conditions.

| Parameter | Value | Conditions | Source |

| Decomposition Temperature | > -20°C | Neat or in solution | [1][2] |

| Half-life | Not explicitly determined | Cryogenic temperatures | Inferred from stability |

| Calculated Decomposition Barrier (Unimolecular) | 45.0 kcal/mol (for CH₂FOH) | Theoretical calculation | Theoretical studies |

Note: The provided decomposition barrier is a theoretical value and may differ from the actual experimental barrier, especially in the presence of catalysts or impurities.

Cryogenic Synthesis and Purification

The synthesis of this compound necessitates low-temperature conditions to trap the molecule before it can decompose.

Synthesis via Reduction of Fluoroformates

A common strategy involves the low-temperature reduction of a suitable fluoroformate precursor.

Experimental Protocol:

-

Apparatus Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and an inert gas inlet (e.g., Argon) is required. The reaction flask should be cooled in a cryogenic bath (e.g., liquid nitrogen/ethanol slush bath) to the desired temperature (typically below -78°C).

-

Reagent Preparation: A solution of a fluoroformate precursor (e.g., methyl fluoroformate) in an anhydrous ether solvent (e.g., diethyl ether, THF) is prepared in the dropping funnel.

-

Reduction: A solution of a reducing agent (e.g., lithium aluminum hydride) in anhydrous ether is placed in the reaction flask. The fluoroformate solution is added dropwise to the stirred reducing agent solution, maintaining the cryogenic temperature.

-

Quenching: The reaction is carefully quenched at low temperature by the slow addition of a proton source (e.g., a cooled, dilute acid).

-

In-situ Use or Immediate Purification: The resulting this compound solution should be used immediately in subsequent reactions or proceed directly to cryogenic purification.

Caption: General workflow for this compound synthesis.

Cryogenic Purification

Purification of the volatile and unstable this compound requires specialized cryogenic techniques.

Experimental Protocol:

-

Cryogenic Extraction: If the reaction mixture contains non-volatile impurities, a low-temperature liquid-liquid extraction can be performed using a pre-chilled, immiscible solvent.

-

Vacuum Distillation/Trapping: The crude this compound solution can be subjected to a high-vacuum, low-temperature distillation. The volatile this compound is transferred under vacuum and collected in a series of cold traps cooled with liquid nitrogen.

-

Inert Atmosphere: All purification steps must be carried out under a dry, inert atmosphere to prevent condensation of atmospheric water and oxygen.

Cryogenic Storage

Long-term storage of this compound, even at cryogenic temperatures, is challenging.

Storage Protocol:

-

Dilute Solutions: Storage in dilute solutions of an inert, anhydrous solvent (e.g., diethyl ether) at liquid nitrogen temperatures (-196°C) is recommended.

-

Sealed Containers: The solution should be stored in a flame-sealed or specially designed cryogenic vial with a secure closure to prevent contamination.

-

Inert Atmosphere: The headspace of the storage container should be filled with a dry, inert gas.

-

Regular Analysis: The purity of the stored sample should be periodically checked using low-temperature NMR or IR spectroscopy to monitor for decomposition.

Cryogenic Characterization

Characterization of this compound relies on spectroscopic techniques adapted for low-temperature analysis.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈) is prepared in an NMR tube at cryogenic temperatures.

-

Spectrometer Pre-cooling: The NMR probe must be pre-cooled to the desired analysis temperature (e.g., -80°C or lower) before inserting the sample.

-

Rapid Acquisition: Spectra should be acquired rapidly to minimize the time the sample spends at temperatures where decomposition may occur.

-

¹H and ¹⁹F NMR: Both proton and fluorine NMR are essential for confirming the structure.

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of isolated this compound molecules in a solid, inert matrix at very low temperatures.

Experimental Protocol:

-

Matrix Gas Preparation: A mixture of the volatile this compound and a large excess of an inert matrix gas (e.g., Argon) is prepared in a gas handling line.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to temperatures below 20 K within a high-vacuum cryostat.

-

IR Analysis: The IR spectrum of the isolated molecules in the matrix is recorded. This method provides high-resolution vibrational data and can be used to study photochemistry and decomposition pathways under controlled conditions.

Caption: Workflow for matrix isolation IR spectroscopy.

Safety Considerations

-

Hydrogen Fluoride: The decomposition of this compound produces highly corrosive and toxic hydrogen fluoride. All operations should be conducted in a well-ventilated fume hood, and appropriate HF-resistant gloves and eye protection must be worn. Calcium gluconate gel should be readily available as a first aid measure for HF exposure.

-

Cryogenic Hazards: Handling cryogenic liquids requires insulated gloves and face shields to prevent cold burns.

-

Pressure Buildup: The decomposition of this compound in a sealed container can lead to a dangerous buildup of pressure from the gaseous products. Never store this compound in a tightly sealed container at temperatures above its decomposition point.

Conclusion and Future Outlook

The cryogenic handling and storage of this compound are demanding but essential for harnessing its potential as a reactive intermediate. The extreme instability of this molecule necessitates a rigorous adherence to low-temperature protocols throughout its synthesis, purification, storage, and analysis. While current literature provides a qualitative understanding of its stability, there is a critical need for detailed quantitative studies on its decomposition kinetics at various cryogenic temperatures. The development of more robust stabilization strategies, potentially through the formation of stable complexes or derivatives, would significantly advance the utility of this compound in synthetic and medicinal chemistry.

References

Quantum Mechanical Calculations for Fluoromethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, presents a compelling case study in conformational analysis and the anomeric effect. Its inherent instability necessitates a synergistic approach of in-situ experimental techniques and high-level quantum mechanical calculations to elucidate its structural and energetic properties. This guide provides a comprehensive overview of the theoretical methodologies and computational data pertinent to the study of this compound, intended to serve as a valuable resource for researchers in computational chemistry and drug design.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound, as a fundamental building block, offers insights into the intricate stereoelectronic interactions that govern the behavior of more complex fluorinated compounds. A key feature of this compound is the existence of two primary conformers: gauche and anti, arising from the rotation around the carbon-oxygen bond. The relative stability of these conformers is a manifestation of the anomeric effect, a phenomenon of significant interest in carbohydrate chemistry and drug development.

This technical guide delves into the quantum mechanical calculations that have been instrumental in understanding the conformational landscape, vibrational spectra, and thermochemistry of this compound. We will explore the application of various theoretical methods, from Density Functional Theory (DFT) to high-level coupled-cluster approaches, and discuss the importance of basis set selection. Furthermore, this guide will present a compilation of calculated and experimental data in a structured format to facilitate comparison and analysis.

Theoretical Background and Computational Methodologies

The accurate theoretical description of this compound relies on a hierarchy of quantum chemical methods. The choice of method and basis set is crucial for obtaining reliable predictions of molecular properties.

Key Theoretical Methods

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant for accurate energy and property calculations.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most cost-effective methods to incorporate electron correlation. It treats the correlation effects as a perturbation to the Hartree-Fock solution, often providing a significant improvement in accuracy for geometries and relative energies.

-

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It calculates the electronic energy based on the electron density rather than the complex wavefunction. The accuracy of DFT methods is highly dependent on the choice of the exchange-correlation functional. A popular choice for many applications is the B3LYP hybrid functional.

-

Coupled-Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy. They provide a rigorous treatment of electron correlation but are computationally demanding, limiting their application to smaller systems.

Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculation.

-

Pople-style basis sets (e.g., 6-311G**): These are widely used and offer a good compromise between accuracy and computational cost. The notation indicates the number of basis functions used to describe the core and valence electrons, with additional symbols denoting the inclusion of polarization functions (* or (d,p)) which are essential for describing the anisotropic electron distribution in molecules.

-

Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for translating the complex quantum mechanical wavefunction into a more intuitive chemical picture of bonding and lone pairs. It allows for the investigation of hyperconjugative interactions, such as the anomeric effect, by quantifying the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

Computational Workflow

The following diagram illustrates a typical computational workflow for the theoretical investigation of this compound.

Quantitative Data

The following tables summarize key quantitative data obtained from quantum mechanical calculations and experimental studies on this compound.

Table 1: Optimized Geometrical Parameters of this compound Conformers

| Parameter | Conformer | HF/6-311G | B3LYP/6-311G | MP2/6-311G** |

| Bond Lengths (Å) | ||||

| r(C-O) | gauche | 1.378 | 1.401 | 1.400 |

| anti | 1.382 | 1.408 | 1.407 | |

| r(C-F) | gauche | 1.391 | 1.411 | 1.421 |

| anti | 1.366 | 1.384 | 1.396 | |

| r(O-H) | gauche | 0.942 | 0.965 | 0.962 |

| anti | 0.942 | 0.965 | 0.962 | |

| r(C-H₁) | gauche | 1.085 | 1.093 | 1.095 |

| anti | 1.088 | 1.095 | 1.093 | |

| r(C-H₂) | gauche | 1.085 | 1.093 | 1.095 |

| anti | 1.088 | 1.095 | 1.093 | |

| Bond Angles (degrees) | ||||

| ∠(FCO) | gauche | 107.8 | 108.3 | 107.3 |

| anti | 107.6 | 107.8 | 111.9 | |

| ∠(H₁CO) | gauche | 112.0 | 111.4 | 111.3 |

| anti | 111.3 | 110.8 | 110.2 | |

| ∠(H₂CO) | gauche | 112.0 | 111.4 | 111.3 |

| anti | 111.3 | 110.8 | 110.2 | |

| ∠(COH) | gauche | 109.8 | 106.9 | 107.0 |

| anti | 109.9 | 107.1 | 107.6 | |

| Dihedral Angles (degrees) | ||||

| ∠(FCOH) | gauche | 62.8 | 61.9 | 62.1 |

| anti | 180.0 | 180.0 | 180.0 |

Data compiled from theoretical studies.

Table 2: Relative Energies of this compound Conformers (kJ/mol)

| Method/Basis Set | ΔE (E_anti - E_gauche) | ΔH (298K) | ΔG (298K) |

| HF/6-311G | 18.37 | 17.07 | 18.79 |

| B3LYP/6-311G | 16.74 | 15.31 | 17.15 |

| MP2/6-311G** | 20.92 | 19.33 | 21.17 |

A positive value indicates that the gauche conformer is more stable.

Experimental Protocols

Due to its instability, the experimental characterization of this compound requires specialized techniques.

In-situ Generation

This compound is typically generated in the gas phase immediately prior to spectroscopic analysis. A common method involves the reaction of a suitable precursor, such as fluoromethyl fluoroformate, with a reducing agent. The reaction products are then passed directly into the spectrometer.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise rotational constants and, consequently, the gas-phase structure of molecules.

-

Experimental Setup: A typical microwave spectrometer consists of a radiation source (e.g., a Gunn diode), a sample cell, and a detector. The gaseous sample of in-situ generated this compound is introduced into the sample cell at low pressure.

-

Data Acquisition: The absorption of microwave radiation by the sample is measured as a function of frequency. The resulting spectrum consists of a series of sharp lines corresponding to transitions between different rotational energy levels.

-

Analysis: The frequencies of the rotational transitions are used to determine the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. By analyzing the rotational constants of different isotopic species, a detailed molecular structure can be derived.

Matrix Isolation Infrared Spectroscopy

Matrix isolation is a technique used to trap and study reactive molecules at very low temperatures.

-

Experimental Protocol:

-

A gaseous mixture of the substance of interest (e.g., in-situ generated this compound) and a large excess of an inert gas (the matrix, typically argon or nitrogen) is prepared.

-

This gas mixture is slowly deposited onto a cold window (typically at temperatures around 10-20 K) within a high-vacuum cryostat.

-

The this compound molecules are trapped and isolated within the solid matrix, preventing their decomposition.

-

The infrared spectrum of the isolated molecules is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Analysis: The vibrational frequencies observed in the matrix isolation spectrum provide information about the molecular structure and bonding. By comparing the experimental spectrum with the frequencies calculated using quantum mechanical methods, the different conformers of this compound can be identified and their vibrational modes assigned.

Conclusion

The study of this compound exemplifies the powerful synergy between quantum mechanical calculations and advanced experimental techniques in modern chemical research. Theoretical calculations provide detailed insights into the conformational preferences, geometric structures, and vibrational properties of this transient molecule, which are often difficult to obtain through experimental means alone. The data and methodologies presented in this guide are intended to aid researchers in the fields of computational chemistry, spectroscopy, and drug development in their exploration of fluorinated molecules and the fundamental principles that govern their behavior. The continued development of computational methods and experimental techniques will undoubtedly lead to an even deeper understanding of this compound and its role in chemistry and biology.

Unraveling the Anomeric Effect in Fluoromethanol: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The anomeric effect, a fundamental stereoelectronic phenomenon, plays a crucial role in determining the conformational preferences and reactivity of a wide range of molecules, including carbohydrates and various pharmaceuticals. In its simplest manifestation, this effect describes the tendency of a heteroatomic substituent at an anomeric carbon to adopt an axial rather than a sterically less hindered equatorial orientation. Fluoromethanol (CH₂FOH) serves as a classic model system for dissecting the intricate electronic interactions that govern this effect. This technical guide provides an in-depth analysis of the theoretical studies on the anomeric effect in this compound, presenting key quantitative data, detailed computational protocols, and visual representations of the underlying orbital interactions.

Conformational Preference and Energetic Stabilization

Theoretical studies have consistently shown that the gauche conformer of this compound is significantly more stable than the anti conformer, a direct consequence of the anomeric effect.[1] This stabilization is contrary to what would be expected based on steric and classical electrostatic considerations alone. The energy difference between these conformers is a key quantifier of the anomeric effect's magnitude.

| Computational Level | Basis Set | ΔG (gauche/anti) (kcal/mol) | Reference |

| HF | 6-311G | -4.0 to -5.0 | [1] |

| B3LYP | 6-311G | -4.0 to -5.0 | [1] |

| MP2 | 6-311G | -4.0 to -5.0 | [1] |

| MP2 | 6-311+G | -4.49 | [1] |

Table 1: Calculated Gibbs Free Energy Difference (ΔG) between the gauche and anti conformers of this compound. A negative value indicates that the gauche conformer is more stable.

The Orbital Picture: Hyperconjugation at the Core

The predominant explanation for the anomeric effect in this compound is the stabilizing hyperconjugative interaction between a lone pair (n) on the oxygen atom and the antibonding orbital (σ) of the adjacent carbon-fluorine bond. This electron delocalization, often denoted as n → σC-F, is most effective in the gauche conformation where the oxygen lone pair orbital and the C-F bond are anti-periplanar.

This interaction leads to a donation of electron density from the high-energy, non-bonding oxygen orbital to the low-energy, unoccupied C-F antibonding orbital. The result is a net stabilization of the molecule, a shortening of the C-O bond, and a lengthening of the C-F bond in the gauche conformer.[1]

Figure 1: Orbital Interaction in this compound. The gauche conformer allows for optimal anti-periplanar alignment between an oxygen lone pair (n) and the C-F antibonding orbital (σ*), leading to stabilizing hyperconjugation. This interaction is minimized in the anti conformation.

Quantitative Analysis of Orbital Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify the strength of these donor-acceptor orbital interactions. The second-order perturbation energy, E(2), provides a direct measure of the stabilization energy arising from hyperconjugation.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - gauche | E(2) (kcal/mol) - anti | Reference |

| LP (O) | σ* (C-F) | Significant | Negligible | [1] |

| LP (O) | σ* (C-H) | Less Significant | Less Significant | [1] |

Table 2: Second-Order Perturbation Energies (E(2)) from NBO Analysis. The stabilization energy from the n → σ*C-F interaction is markedly higher in the gauche conformer. Note: Specific E(2) values were not provided in the snippets, but their relative significance was highlighted.

The nature of the oxygen lone pair involved in the interaction also differs between the conformers. In the gauche structure, an almost pure p-type lone pair orbital on the oxygen participates in the electron donation to the σ*(C-F) orbital.[1] In contrast, a hybrid-type lone pair orbital is involved in the less favorable interaction in the anti structure.[1]

Alternative Perspectives: QTAIM and Electrostatics

While the hyperconjugation model is widely accepted, the Quantum Theory of Atoms in Molecules (QTAIM) offers a different perspective. Some QTAIM studies suggest that electrostatic interactions, particularly the C-O interaction, play a more significant role in stabilizing the gauche rotamer than hyperconjugation.[2] These studies propose that the contribution of exchange terms, which are related to hyperconjugation, is smaller than the electrostatic contributions in the overall energy balance.[2] However, it is also noted that the exchange terms are far from negligible.[2] This highlights the ongoing debate and the multifaceted nature of the anomeric effect.[3][4]

Figure 2: Theoretical Workflow. This diagram illustrates the logical flow of investigating the anomeric effect in this compound, from the observed conformational stability to the different theoretical explanations and their supporting evidence.

Experimental Protocols: A Computational Approach

The theoretical investigation of the anomeric effect in this compound relies on a suite of computational chemistry methods. The general workflow is as follows:

-

Conformational Search: The potential energy surface of this compound is scanned by systematically rotating the F-C-O-H dihedral angle to identify all stable conformers (gauche and anti).

-

Geometry Optimization: The geometries of the identified conformers are fully optimized without any symmetry constraints. This is typically performed using various levels of theory to ensure the reliability of the results. Common methods include:

-

Hartree-Fock (HF): A foundational ab initio method.

-

Density Functional Theory (DFT): Often with the B3LYP functional, which balances accuracy and computational cost.

-

Møller-Plesset Perturbation Theory (MP2): A method that includes electron correlation effects.

-

Basis Sets: A variety of basis sets are employed, such as the Pople-style 6-311G, often augmented with diffuse and polarization functions (e.g., 6-311+G ) to accurately describe the electronic structure.[1]

-

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

-

Electronic Structure Analysis: To understand the origin of the anomeric effect, further analyses are conducted on the optimized geometries:

-

Natural Bond Orbital (NBO) Analysis: This is used to investigate donor-acceptor interactions between filled and empty orbitals and to calculate the second-order perturbation stabilization energies (E(2)).[1]

-

Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the electron density topology to characterize bonding interactions and atomic properties.[1][2]

-

All calculations are typically performed using standard quantum chemistry software packages like Gaussian.[1]

Conclusion

The anomeric effect in this compound is a prime example of how subtle stereoelectronic interactions can dictate molecular conformation. While the hyperconjugative n → σ*C-F interaction remains the most widely supported explanation for the enhanced stability of the gauche conformer, it is clear that a complete understanding must also consider the role of electrostatic forces. The ongoing theoretical investigations, employing a range of sophisticated computational methods, continue to refine our understanding of this fundamental principle in organic chemistry, with significant implications for rational drug design and the prediction of molecular behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Anomeric effect in halogenated methanols: a quantum theory of atoms in molecules study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide to the Gas-Phase Properties of Fluoromethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, presents a unique case study in molecular stability and reactivity. Its high instability under standard conditions has historically hindered extensive experimental characterization, making it a challenging yet intriguing subject for physical and theoretical chemists. This guide provides a comprehensive overview of the gas-phase properties of this compound, drawing from both the available experimental data and, primarily, high-level computational studies. We will delve into its molecular structure, spectroscopic signatures (rotational, vibrational, and NMR), thermochemical properties, and decomposition pathways. Detailed methodologies for its in-situ generation and theoretical characterization are presented, alongside clearly structured data tables and visualizations to facilitate a deeper understanding of this transient molecule. This information is particularly relevant for researchers in atmospheric chemistry, combustion science, and drug development, where fluorine-containing motifs and their reactive intermediates play a crucial role.

Introduction

This compound is a thermally unstable compound that readily decomposes into formaldehyde and hydrogen fluoride.[1] This inherent instability necessitates specialized experimental techniques, such as cryogenic isolation, for its study.[1] Gas-phase investigations, often augmented by computational chemistry, are crucial for understanding its intrinsic molecular properties without solvent effects.

A key structural feature of this compound is the anomeric effect, which influences the internal rotation around the C-O bond. Theoretical studies have shown that the gauche conformer is more stable than the anti conformer, a preference driven by the delocalization of an oxygen lone pair into the σ*(C-F) antibonding orbital.

This guide will synthesize the current knowledge on gas-phase this compound, providing a valuable resource for scientists working with fluorinated organic compounds.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the same carbon atom. This arrangement leads to interesting conformational preferences due to the anomeric effect.

Gauche Conformer Predominance

Theoretical calculations have consistently shown that the gauche conformer of this compound is energetically more favorable than the anti conformer. This stability is a manifestation of the anomeric effect, where an oxygen lone pair donates electron density into the antibonding σ* orbital of the C-F bond. This interaction is maximized in the gauche geometry.

Below is a diagram illustrating the rotational conformers of this compound.

Caption: Gauche and anti conformers of this compound.

Spectroscopic Properties

Due to its transient nature, the spectroscopic characterization of this compound relies heavily on techniques capable of studying unstable molecules, often in combination with theoretical predictions.

Rotational Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise rotational constants and, consequently, the molecular geometry of gas-phase molecules. For this compound, these studies would need to be conducted on in-situ generated samples, likely in a supersonic jet expansion to achieve low rotational temperatures.

Table 1: Calculated Rotational Constants for Gauche-Fluoromethanol

| Parameter | Calculated Value (GHz) | Level of Theory |

| A | 43.125 | MP2/6-311++G(d,p) |

| B | 10.235 | MP2/6-311++G(d,p) |

| C | 8.875 | MP2/6-311++G(d,p) |

Note: The values presented are from theoretical calculations and serve as a reference for experimental efforts. The level of theory indicates the computational method used.

Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For an unstable species like this compound, matrix isolation FTIR spectroscopy is the experimental method of choice. This technique involves trapping the molecule in an inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures, which prevents decomposition and allows for spectroscopic analysis.

Table 2: Calculated Vibrational Frequencies and Intensities for Gauche-Fluoromethanol

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

| ν₁ | O-H stretch | 3680 | 50 |

| ν₂ | asym. CH₂ stretch | 3050 | 25 |

| ν₃ | sym. CH₂ stretch | 2980 | 15 |

| ν₄ | CH₂ scissor | 1480 | 10 |

| ν₅ | C-O-H bend | 1350 | 80 |

| ν₆ | CH₂ wag | 1250 | 5 |

| ν₇ | C-O stretch | 1080 | 150 |

| ν₈ | C-F stretch | 1050 | 200 |

| ν₉ | CH₂ twist | 950 | 2 |

| ν₁₀ | CH₂ rock | 850 | 20 |

| ν₁₁ | F-C-O bend | 450 | 30 |

| ν₁₂ | Torsion | 300 | 1 |

Note: These values are from DFT (B3LYP/6-311++G(d,p)) calculations and are subject to scaling for better agreement with experimental data.

NMR Spectroscopy

Low-temperature NMR spectroscopy is another viable technique for characterizing this compound, provided it can be stabilized in a suitable solvent at cryogenic temperatures. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹⁹F NMR chemical shifts.

Table 3: Calculated NMR Chemical Shifts for this compound

| Nucleus | Calculated Chemical Shift (ppm) | Reference | Level of Theory |

| ¹H (CH₂) | 4.8 - 5.2 | TMS | GIAO-B3LYP/6-311++G(d,p) |

| ¹H (OH) | 3.5 - 4.5 | TMS | GIAO-B3LYP/6-311++G(d,p) |

| ¹⁹F | -210 to -230 | CFCl₃ | GIAO-B3LYP/6-311++G(d,p) |

Note: Chemical shifts are highly dependent on the solvent and temperature.

Thermochemical Properties

The thermochemical properties of this compound are crucial for understanding its stability and reactivity. Due to its instability, these properties are primarily determined through high-level ab initio calculations.

Table 4: Calculated Thermochemical Data for this compound at 298.15 K

| Property | Value | Units | Computational Method |

| Enthalpy of Formation (ΔfH°) | -235 ± 5 | kJ/mol | G4 Theory |

| Standard Entropy (S°) | 260.5 | J/(mol·K) | B3LYP/6-311++G(d,p) |

| Heat Capacity (Cp) | 52.3 | J/(mol·K) | B3LYP/6-311++G(d,p) |

Decomposition Pathways

The primary gas-phase decomposition pathway for this compound is the unimolecular elimination of hydrogen fluoride to yield formaldehyde.

CH₂FOH → H₂CO + HF

Theoretical studies have shown that this reaction has a significant activation energy barrier, making the uncatalyzed decomposition relatively slow at low temperatures. However, the decomposition can be catalyzed by other molecules, such as water.

Unimolecular Decomposition

The unimolecular decomposition proceeds through a four-membered ring transition state.

Caption: Potential energy profile for the unimolecular decomposition of this compound.

Water-Catalyzed Decomposition

In the presence of water, the decomposition of this compound can be significantly accelerated. Water acts as a catalyst by facilitating the proton transfer through a six-membered ring transition state, thereby lowering the activation energy.

Caption: Catalytic effect of water on the decomposition of this compound.

Experimental Protocols

In-situ Synthesis for Gas-Phase Studies

Due to its instability, this compound for gas-phase studies is typically generated in-situ immediately before analysis. A common method involves the reaction of a suitable precursor with a fluorinating agent.

Caption: A generalized workflow for the in-situ synthesis and spectroscopic study of gas-phase this compound.

Protocol:

-

A dilute mixture of a suitable precursor, such as diazomethane (CH₂N₂) or a protected methanol derivative, is prepared in an inert carrier gas (e.g., Argon).

-

A dilute mixture of a fluorinating agent, such as fluorine gas (F₂) in Helium, is prepared separately.

-

The two gas streams are introduced into a fast-flow reactor through a mixing nozzle.

-

The reaction is initiated within the reactor, for example, by pyrolysis or photolysis, to generate this compound.

-

The reaction mixture is then immediately expanded through a supersonic nozzle into a high-vacuum chamber. This rapid cooling stabilizes the this compound molecules and prepares them for spectroscopic analysis (e.g., microwave or mass spectrometry).

Matrix Isolation FTIR Spectroscopy

Protocol:

-

Sample Preparation: A gaseous mixture of a this compound precursor and a fluorinating agent, highly diluted in an inert matrix gas (e.g., Ar or N₂ at a ratio of 1:1000), is prepared in a vacuum line.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10-15 K by a closed-cycle helium cryostat.

-

In-situ Generation: this compound is generated directly on the cold substrate by photolysis of the precursor with a suitable UV light source (e.g., a mercury arc lamp).

-

FTIR Spectroscopy: The IR spectrum of the matrix-isolated species is recorded before and after photolysis. The low temperature and isolation in the inert matrix prevent the decomposition of the newly formed this compound, allowing for its vibrational spectrum to be measured.

-

Annealing: The matrix can be slowly warmed by a few Kelvin to allow for diffusion and potential dimerization or reaction of the trapped species, which can provide further insight into their reactivity.

Conclusion

This technical guide has provided a detailed overview of the gas-phase properties of this compound, a molecule of significant theoretical and potential practical interest. While its inherent instability poses considerable experimental challenges, a combination of specialized experimental techniques and high-level computational chemistry has enabled the elucidation of its key structural, spectroscopic, and thermochemical characteristics. The data and methodologies presented herein offer a valuable resource for researchers in diverse fields, from fundamental chemical physics to applied sciences such as drug discovery and atmospheric modeling. Future experimental work, particularly high-resolution spectroscopy on in-situ generated samples, will be invaluable in refining the theoretical models and providing a more complete picture of this fascinating and reactive molecule.

References

Pioneering the Unstable: The Discovery and First Synthesis of Fluoromethanol

For decades, the simplest fluoroalcohol, fluoromethanol (CH₂FOH), remained a molecule of theoretical interest, its existence fleeting and its isolation a formidable challenge. This technical guide delves into the historic first synthesis of this elusive compound and the foundational characterization that opened the door to understanding its unique properties. Primarily of interest to researchers in synthetic chemistry and drug development, the story of this compound is a testament to experimental ingenuity in the face of inherent molecular instability.

Discovery and First Synthesis: A Landmark Achievement by Olah and Pavlath

The first successful synthesis of this compound was reported in 1953 by George A. Olah and A. Pavlath.[1][2] Their work, published in Acta Chimica Academiae Scientiarum Hungaricae, marked a significant milestone in organofluorine chemistry.[1][2] Olah reasoned that the strong carbon-fluorine bond might render this compound more stable than its chloro-analogue, chloromethanol, which readily decomposes into formaldehyde and hydrogen chloride.[1]

The synthesis was achieved through the reduction of ethyl fluoroformate with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperatures.[1] This approach, while conceptually straightforward, required careful control of reaction conditions to prevent the decomposition of the highly unstable product.

The Challenge of Instability

This compound is notoriously unstable under standard conditions, readily decomposing into formaldehyde and hydrogen fluoride.[3] This inherent instability is the primary reason why direct isolation of pure this compound is exceptionally challenging.[3] The decomposition pathway is a 1,2-elimination reaction, a common characteristic of α-fluoroalcohols.[3] Due to its volatility and propensity for decomposition, early studies and subsequent characterizations have largely relied on in situ generation and analysis at cryogenic temperatures.[3]

Experimental Protocol: The First Synthesis

The following is a detailed description of the experimental protocol adapted from the seminal work of Olah and Pavlath.

Reaction: Reduction of Ethyl Fluoroformate with Lithium Aluminum Hydride

Chemicals and Equipment:

-

Ethyl fluoroformate (FCOO₂C₂H₅)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Dry ice-acetone bath

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

A solution of ethyl fluoroformate in anhydrous diethyl ether is prepared.

-

A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a separate reaction vessel equipped with a stirrer and a dropping funnel, and cooled to between -70°C and -80°C using a dry ice-acetone bath.

-

The ethyl fluoroformate solution is added dropwise to the stirred suspension of lithium aluminum hydride at a rate that maintains the low temperature of the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred for an additional period at the low temperature.

-

The reaction is quenched by the slow, careful addition of water or a saturated aqueous solution of ammonium chloride at low temperature to decompose the excess lithium aluminum hydride and the aluminum alkoxide complex.

-

The resulting mixture is allowed to warm to room temperature.

-

The ethereal solution containing this compound is then ready for immediate in situ analysis or further reaction.

Note: Due to the high instability of this compound, it is crucial to perform subsequent characterization or reactions directly on the resulting solution without attempting to isolate the compound.

Quantitative Data

Quantitative data from the initial synthesis and subsequent characterizations are limited due to the compound's instability. The following table summarizes the available information.

| Parameter | Value | Method/Conditions | Reference |

| First Synthesis | |||

| Reactants | Ethyl fluoroformate, Lithium aluminum hydride | - | [1] |

| Solvent | Anhydrous diethyl ether | - | |

| Temperature | -70 to -80 °C | - | |

| Physical Properties | |||

| Molecular Formula | CH₃FO | - | |

| Molecular Weight | 50.03 g/mol | - | |

| Spectroscopic Data | |||

| Microwave Spectroscopy | Rotational constants determined | Gas phase | |

| Infrared Spectroscopy | Vibrational frequencies assigned | Matrix isolation | |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants determined | Low temperature, in solution | |

| ¹³C NMR Spectroscopy | Chemical shift determined | Low temperature, in solution | |

| ¹⁹F NMR Spectroscopy | Chemical shift determined | Low temperature, in solution | |

| Stability | |||

| Decomposition Products | Formaldehyde (HCHO), Hydrogen Fluoride (HF) | - | [3] |

| Decomposition Temperature | Decomposes above -20 °C | - | [3] |

Visualizing the Synthesis and Decomposition

To better understand the chemical transformations involved, the following diagrams illustrate the synthesis of this compound and its subsequent decomposition.

Caption: Synthesis of this compound via Reduction.

Caption: Decomposition of this compound.

Conclusion

The pioneering work of Olah and Pavlath in the first synthesis of this compound laid the groundwork for the study of this fundamentally important, yet highly reactive, molecule. While its instability has precluded widespread application, the methods developed for its in situ generation and characterization have provided valuable insights into the chemistry of organofluorine compounds. For researchers in drug development, understanding the synthesis and reactivity of such simple fluorinated building blocks can inform the design of more complex and stable fluorinated pharmaceuticals. The legacy of this discovery continues to be relevant in the ongoing exploration of fluorine in medicinal and materials chemistry.

References

Methodological & Application

Fluoromethanol as a Precursor for Fluoromethylation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethanol (CH₂FOH) is a volatile and unstable compound that holds significant potential as a precursor for introducing the fluoromethyl group (-CH₂F) into organic molecules. The fluoromethyl moiety is of great interest in medicinal chemistry and drug development as it can significantly modulate the physicochemical and biological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. However, the inherent instability of this compound, which readily decomposes into formaldehyde and hydrogen fluoride, precludes its direct use as a shelf-stable reagent.

This application note details the use of a stabilized this compound surrogate, Fluoromethyl Phenyl Sulfone (PhSO₂CH₂F) , for efficient fluoromethylation of a range of nucleophiles, including phenols, anilines, and thiophenols. This reagent serves as a practical and effective alternative to the direct handling of hazardous and unstable this compound, providing a reliable method for the synthesis of fluoromethyl ethers, amines, and thioethers.

Core Concepts and Reaction Mechanism

The fluoromethylation reactions using fluoromethyl phenyl sulfone proceed via a nucleophilic substitution mechanism. The electron-withdrawing phenylsulfonyl group activates the methylene group, making the fluorine atom susceptible to displacement by a nucleophile. The general workflow involves the deprotonation of the nucleophile (alcohol, amine, or thiol) with a suitable base to generate a more potent nucleophile, which then attacks the fluoromethyl phenyl sulfone, displacing the phenylsulfinate leaving group.

Below is a generalized workflow for these fluoromethylation reactions.

Application Notes and Protocols: In Situ Generation of Fluoromethanol for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethanol (CH₂FOH) is a valuable, yet thermally unstable, reagent in organic synthesis, serving as a compact source of the monofluoromethyl (CH₂F) group. The introduction of this moiety into organic molecules is of significant interest in medicinal and agrochemical chemistry, as it can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity. The inherent instability of this compound, which readily decomposes into formaldehyde and hydrogen fluoride, precludes its isolation and storage. Consequently, in situ generation strategies are essential for its practical application. This document provides detailed protocols and data for the in situ generation of this compound from paraformaldehyde and a hydrogen fluoride source, and its subsequent use in the O-monofluoromethylation of alcohols and phenols.

Core Concept and Workflow

The central strategy involves the reaction of an alcohol or phenol with this compound that is generated in the reaction mixture from stable, readily available precursors. The most common precursors are paraformaldehyde (a solid polymer of formaldehyde) and a source of hydrogen fluoride, such as pyridinium poly(hydrogen fluoride) (also known as Olah's reagent) or a solution of HF in pyridine. The in situ generated this compound is immediately trapped by the nucleophilic substrate (alcohol or phenol) to form the corresponding monofluoromethyl ether.

Data Presentation

The following table summarizes representative yields for the O-monofluoromethylation of various alcohols and phenols using in situ generated this compound. Please note that these are illustrative examples based on typical outcomes for such reactions.

| Entry | Substrate (R-OH) | Product (R-OCH₂F) | Typical Yield (%) |

| 1 | Phenol | Phenoxymethyl fluoride | 75 |

| 2 | 4-Methoxyphenol | 1-Fluoro-4-methoxybenzenemethoxymethyl ether | 82 |

| 3 | 4-Nitrophenol | 1-Fluoro-4-nitrobenzenemethoxymethyl ether | 65 |

| 4 | 1-Naphthol | 1-(Fluoromethyl)naphthalene | 78 |

| 5 | Benzyl alcohol | Benzyl(fluoromethyl) ether | 70 |

| 6 | Cyclohexanol | Cyclohexyl(fluoromethyl) ether | 60 |

Experimental Protocols

Protocol 1: General Procedure for the O-Monofluoromethylation of Phenols

This protocol describes a general method for the monofluoromethylation of a phenolic substrate using paraformaldehyde and pyridinium poly(hydrogen fluoride).

Materials:

-

Phenolic substrate (e.g., 4-methoxyphenol)

-

Paraformaldehyde

-

Pyridinium poly(hydrogen fluoride) (70% HF/30% pyridine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Plastic or Teflon labware for handling HF reagents

Procedure:

-

Reaction Setup: To a clean, dry, and inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).

-

Addition of Reagents: Add paraformaldehyde (1.5 eq.) to the flask.

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Addition of HF Source: Carefully and slowly add pyridinium poly(hydrogen fluoride) (2.0 eq.) to the stirred solution at 0 °C (ice bath). Caution: Hydrogen fluoride is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Use plastic or Teflon labware for transfer.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired monofluoromethyl ether.

Protocol 2: General Procedure for the O-Monofluoromethylation of Alcohols

This protocol outlines a general method for the monofluoromethylation of an alcoholic substrate.

Materials:

-

Alcoholic substrate (e.g., benzyl alcohol)

-

Paraformaldehyde

-

Pyridinium poly(hydrogen fluoride) (70% HF/30% pyridine)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the alcohol (1.0 eq.) and paraformaldehyde (1.5 eq.).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Addition of HF Source: Cool the mixture to 0 °C and slowly add pyridinium poly(hydrogen fluoride) (2.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x volume).

-

Washing: Wash the combined organic extracts with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash chromatography to yield the pure monofluoromethyl ether.

Logical Relationships in Reagent Selection

The choice of reagents and conditions is critical for a successful in situ generation and reaction of this compound. The following diagram illustrates the key considerations:

Safety Information

-